molecular formula C26H18O6 B5295002 1,1'-(1,4-phenylene)bis[3-(1,3-benzodioxol-5-yl)-2-propen-1-one]

1,1'-(1,4-phenylene)bis[3-(1,3-benzodioxol-5-yl)-2-propen-1-one]

Cat. No. B5295002
M. Wt: 426.4 g/mol
InChI Key: MCGKCNNVXULKEU-UVEKSMONSA-N
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Description

1,1'-(1,4-phenylene)bis[3-(1,3-benzodioxol-5-yl)-2-propen-1-one], also known as PDP, is a chemical compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In

Mechanism of Action

The mechanism of action of 1,1'-(1,4-phenylene)bis[3-(1,3-benzodioxol-5-yl)-2-propen-1-one] is not fully understood, but it is believed to involve the inhibition of COX-2 activity and the suppression of beta-amyloid protein aggregation. The exact molecular targets of 1,1'-(1,4-phenylene)bis[3-(1,3-benzodioxol-5-yl)-2-propen-1-one] and the signaling pathways involved in its activity are still under investigation.
Biochemical and Physiological Effects:
1,1'-(1,4-phenylene)bis[3-(1,3-benzodioxol-5-yl)-2-propen-1-one] has been shown to exhibit anti-inflammatory and anti-tumor effects in various in vitro and in vivo models. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to induce apoptosis in cancer cells. 1,1'-(1,4-phenylene)bis[3-(1,3-benzodioxol-5-yl)-2-propen-1-one] has also been shown to improve cognitive function in animal models of Alzheimer's disease, by reducing beta-amyloid protein aggregation and promoting neuronal survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,1'-(1,4-phenylene)bis[3-(1,3-benzodioxol-5-yl)-2-propen-1-one] is its versatility as a building block for the synthesis of various organic materials. It exhibits excellent photophysical properties, which make it a promising candidate for the development of optoelectronic devices. However, the synthesis of 1,1'-(1,4-phenylene)bis[3-(1,3-benzodioxol-5-yl)-2-propen-1-one] can be challenging, and the yield can be low if the reaction conditions are not optimized. In addition, the mechanism of action of 1,1'-(1,4-phenylene)bis[3-(1,3-benzodioxol-5-yl)-2-propen-1-one] is not fully understood, which makes it difficult to design experiments to investigate its activity.

Future Directions

There are several future directions for research on 1,1'-(1,4-phenylene)bis[3-(1,3-benzodioxol-5-yl)-2-propen-1-one]. One area of interest is the development of 1,1'-(1,4-phenylene)bis[3-(1,3-benzodioxol-5-yl)-2-propen-1-one]-based materials for optoelectronic applications. 1,1'-(1,4-phenylene)bis[3-(1,3-benzodioxol-5-yl)-2-propen-1-one] has been shown to exhibit excellent photophysical properties, and its use as a building block for the synthesis of organic materials could lead to the development of new types of electronic devices. Another area of interest is the investigation of the molecular targets and signaling pathways involved in the activity of 1,1'-(1,4-phenylene)bis[3-(1,3-benzodioxol-5-yl)-2-propen-1-one]. Understanding the mechanism of action of 1,1'-(1,4-phenylene)bis[3-(1,3-benzodioxol-5-yl)-2-propen-1-one] could lead to the development of more effective drugs for the treatment of inflammation, cancer, and Alzheimer's disease.

Synthesis Methods

The synthesis of 1,1'-(1,4-phenylene)bis[3-(1,3-benzodioxol-5-yl)-2-propen-1-one] involves the reaction of 1,4-phenylenediacetone with 1,3-benzodioxole-5-carbaldehyde in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of 1,1'-(1,4-phenylene)bis[3-(1,3-benzodioxol-5-yl)-2-propen-1-one]. The yield of 1,1'-(1,4-phenylene)bis[3-(1,3-benzodioxol-5-yl)-2-propen-1-one] can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.

Scientific Research Applications

1,1'-(1,4-phenylene)bis[3-(1,3-benzodioxol-5-yl)-2-propen-1-one] has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 1,1'-(1,4-phenylene)bis[3-(1,3-benzodioxol-5-yl)-2-propen-1-one] has been shown to possess anti-inflammatory and anti-tumor properties. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins, which play a role in the development of inflammation and cancer. 1,1'-(1,4-phenylene)bis[3-(1,3-benzodioxol-5-yl)-2-propen-1-one] has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, due to its ability to inhibit the aggregation of beta-amyloid protein, which is a hallmark of the disease.
In materials science, 1,1'-(1,4-phenylene)bis[3-(1,3-benzodioxol-5-yl)-2-propen-1-one] has been used as a building block for the synthesis of various organic materials, such as conjugated polymers and dendrimers. It has been found to exhibit excellent photophysical properties, such as high fluorescence quantum yield and good thermal stability, which make it a promising candidate for the development of optoelectronic devices.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O6/c27-21(9-1-17-3-11-23-25(13-17)31-15-29-23)19-5-7-20(8-6-19)22(28)10-2-18-4-12-24-26(14-18)32-16-30-24/h1-14H,15-16H2/b9-1+,10-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGKCNNVXULKEU-UVEKSMONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=CC(=C2)/C=C/C(=O)C3=CC=C(C=C3)C(=O)/C=C/C4=CC5=C(OCO5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl]prop-2-en-1-one

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